2-Diethoxyphosphoryl-2-methylpyrrolidine
Overview
Description
2-Diethoxyphosphoryl-2-methylpyrrolidine is a versatile chemical compound with significant potential in scientific research. This compound is known for its unique structure, which allows it to participate in various synthetic pathways, leading to the creation of diverse pharmacologically active molecules and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethoxyphosphoryl-2-methylpyrrolidine typically involves the Michael addition reaction. This reaction is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base to deprotonate the nucleophile, facilitating its addition to the carbonyl compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Michael addition reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Diethoxyphosphoryl-2-methylpyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
2-Diethoxyphosphoryl-2-methylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Diethoxyphosphoryl-2-methylpyrrolidine derivatives often involves the Michael addition reaction. This reaction allows the compound to form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved in these reactions can vary depending on the specific application and conditions used.
Comparison with Similar Compounds
Similar Compounds
Diethyl Benzylphosphonates: These compounds are similar in structure and are also used in the synthesis of pharmacologically active molecules.
Diethoxyphosphoryl Methylphenyl Compounds: These compounds share the diethoxyphosphoryl group and are used in similar synthetic pathways.
Uniqueness
2-Diethoxyphosphoryl-2-methylpyrrolidine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and synthetic pathways. This versatility makes it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
2-diethoxyphosphoryl-2-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO3P/c1-4-12-14(11,13-5-2)9(3)7-6-8-10-9/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLWZCRCTUPTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CCCN1)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407479 | |
Record name | Diethyl (2-methylpyrrolidin-2-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157230-68-7 | |
Record name | Diethyl (2-methylpyrrolidin-2-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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